1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa-13C2,15N
CAS No.: 1330188-86-7
Cat. No.: VC0139622
Molecular Formula: C18H13NO7
Molecular Weight: 358.28
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1330188-86-7 |
---|---|
Molecular Formula | C18H13NO7 |
Molecular Weight | 358.28 |
IUPAC Name | (2R,3R)-3-(1,3-benzodioxol-5-yl)-2-(1,3-dioxoisoindol-2-yl)-3-hydroxy(1,2-13C2)propanoic acid |
Standard InChI | InChI=1S/C18H13NO7/c20-15(9-5-6-12-13(7-9)26-8-25-12)14(18(23)24)19-16(21)10-3-1-2-4-11(10)17(19)22/h1-7,14-15,20H,8H2,(H,23,24)/t14-,15-/m1/s1/i14+1,18+1,19+1 |
Standard InChI Key | ZMFOCUAXRJOPCJ-YDIIICFQSA-N |
SMILES | C1OC2=C(O1)C=C(C=C2)C(C(C(=O)O)N3C(=O)C4=CC=CC=C4C3=O)O |
Introduction
Chemical Properties and Structure
Basic Identification
1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa-13C2,15N is identified by several key parameters that distinguish it from related compounds:
Parameter | Value |
---|---|
CAS Number | 1330188-86-7 |
Alternate CAS No. | 96561-34-1 (unlabelled R,S absolute) |
Molecular Formula | C1613C2H1315NO7 |
Molecular Weight | 358.28 g/mol |
Appearance | Off-White Solid |
Solubility | Chloroform, Ethyl Acetate |
The compound contains isotopically enriched atoms, specifically two carbon-13 atoms and one nitrogen-15 atom, which are strategically positioned in the molecular structure to facilitate traceability in metabolic and pharmacokinetic studies .
Structural Features
The molecule features several distinct structural components:
-
A 1,3-benzodioxole group (methylenedioxy phenyl moiety)
-
A phthalimide functional group
-
A hydroxyl group
-
A carboxylic acid function
-
Labeled atoms (13C2 and 15N) incorporated at specific positions
The SMILES notation for this compound is: OC@@Hc3ccc4OCOc4c3
This structure corresponds to the systematic name (R,S)-rel-α-(1,3-Benzodioxol-5-ylhydroxymethyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetic Acid-13C2,15N .
Physical Properties
The physical characteristics of 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa-13C2,15N include:
Property | Value |
---|---|
Physical State | Solid |
Color | Off-White |
Storage Condition | Room Temperature |
Shipping Temperature | Room Temperature |
These properties are important considerations for laboratory handling, storage, and application in research settings .
Synthesis and Production
Manufacturing Sources
1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa-13C2,15N is primarily manufactured by specialized chemical companies that focus on isotopically labeled compounds:
Manufacturer | Product Code |
---|---|
Toronto Research Chemicals (LGC) | TRC-B203502 |
Various suppliers in chemical databases | IM016568 |
The compound is typically produced in Canada and distributed globally for research purposes .
Applications and Uses
Pharmaceutical Research
The primary application of 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa-13C2,15N lies in pharmaceutical research:
-
It serves as an intermediate in the preparation of labeled DL-threo-Droxidopa, which is an antiparkinsonian agent
-
The labeled compound enables tracking of the drug's metabolic fate in biological systems
-
It facilitates quantitative analysis of the parent drug and its metabolites in complex biological matrices
-
The compound supports development of analytical methods for quality control in pharmaceutical production
Metabolic Studies
The isotopic labeling with 13C and 15N atoms makes this compound particularly valuable for:
-
Tracking metabolic transformations of Droxidopa
-
Distinguishing between drug-derived metabolites and endogenous compounds
-
Elucidating metabolic pathways and mechanisms
-
Identifying unknown metabolites through mass spectrometric analysis
Analytical Applications
As a stable isotope-labeled internal standard, this compound can be used in:
-
Liquid chromatography-mass spectrometry (LC-MS) methods for quantification
-
Bioanalytical method development and validation
-
Quality control processes in pharmaceutical manufacturing
-
Studies of drug absorption, distribution, metabolism, and excretion (ADME)
Supplier | Catalogue/Product Number | Country |
---|---|---|
LGC Standards | TRC-B203502 | Canada |
Various chemical suppliers | IM016568 | Various |
The compound is typically supplied as a neat solid and is shipped at room temperature .
Supplier | Package Size | Price (USD) |
---|---|---|
Usbiological | 5 mg | $460 |
TRC | 50 mg | $1320 |
These prices reflect the complex synthesis and purification processes required for isotopically labeled compounds with high chemical and isotopic purity .
Related Compounds and Context
Relationship to Droxidopa
1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa-13C2,15N is closely related to Droxidopa, which is its ultimate target compound after deprotection and further transformation:
-
Droxidopa (L-threo-3,4-dihydroxyphenylserine) is used clinically for neurogenic orthostatic hypotension and Parkinson's disease
-
The phthalimido group serves as a protecting group that would be removed during subsequent synthesis steps
-
The 1,3-benzodioxole moiety is a protected form of the catechol (dihydroxyphenyl) group found in the final Droxidopa molecule
Other Related Compounds
Several related compounds appear in pharmaceutical research:
Compound | Relationship to Target Compound |
---|---|
3,4-Di-O-benzyl DL-threo-Droxidopa Hydrochloride | Another protected form of Droxidopa |
Droxidopa Impurity 4 | A synthetic impurity or degradation product |
D-Threo-Dihydroxyphenylserine | Stereoisomer of Droxidopa |
These compounds form part of the broader family of catecholamine-like structures with applications in neurological and cardiovascular therapeutics .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume